5-Hydroxypentane-2,3-dione
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Overview
Description
5-Hydroxypentane-2,3-dione is an organic compound with the molecular formula C5H8O3 It is a derivative of pentanedione, featuring a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypentane-2,3-dione typically involves the hydroxylation of 2,3-pentanedione. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound can be achieved through the vapor-phase condensation of lactic acid over polymorphic zirconium dioxide catalysts. This method offers high selectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,3-pentanedione.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-Pentanedione.
Reduction: 2,3-Pentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxypentane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypentane-2,3-dione involves its interaction with specific molecular targets and pathways. In bacterial quorum sensing, the compound is converted to autoinducer-2, which binds to receptor proteins and triggers a cascade of gene expression changes that regulate various physiological processes . This mechanism is crucial for bacterial communication and coordination of group behaviors.
Comparison with Similar Compounds
2,3-Pentanedione: A diketone with similar structural features but lacks the hydroxyl group.
4,5-Dihydroxy-2,3-pentanedione: Another hydroxylated derivative with two hydroxyl groups at the fourth and fifth positions.
Uniqueness: 5-Hydroxypentane-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
142937-56-2 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
5-hydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |
InChI Key |
LKLKMCUVBQDYFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)CCO |
Canonical SMILES |
CC(=O)C(=O)CCO |
Synonyms |
2,3-Pentanedione, 5-hydroxy- (9CI) |
Origin of Product |
United States |
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